![molecular formula C8H3F3N4 B2955514 4-Azido-2-(trifluoromethyl)benzonitrile CAS No. 1449785-87-8](/img/structure/B2955514.png)
4-Azido-2-(trifluoromethyl)benzonitrile
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Description
4-Azido-2-(trifluoromethyl)benzonitrile, also known as TFB, is a versatile compound that has gained significant attention in the field of chemical synthesis and biological research. This compound is widely used in the synthesis of various organic compounds and has also shown promising results in scientific research applications.
Scientific Research Applications
Battery Technology
4-Azido-2-(trifluoromethyl)benzonitrile has been utilized in battery technology. For instance, a variant, 4-(Trifluoromethyl)-benzonitrile, was used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium-ion batteries. This additive improved the cyclic stability of the battery significantly, showing a notable increase in capacity retention compared to a standard base electrolyte (Huang et al., 2014).
Pharmaceutical Development
In pharmaceutical research, derivatives of 4-Azido-2-(trifluoromethyl)benzonitrile have been synthesized for various purposes. For example, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-998425] was developed as a novel, nonsteroidal androgen receptor antagonist for dermatological applications like sebum control and treatment of androgenetic alopecia (Li et al., 2008).
Chemical Synthesis
The compound has been used in chemical synthesis processes. For instance, 4-Amino-2-(trifluoromethyl)benzonitrile, a related compound, served as an intermediate in the synthesis of bicalutamide, a medication used to treat prostate cancer (Zhang Tong-bin, 2012).
Organic Chemistry
In organic chemistry, it has been involved in various reactions, such as the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions, showcasing its versatility in chemical processes (Dunn et al., 2018).
Photoreactive Studies
Additionally, 4-Azido-2-(trifluoromethyl)benzonitrile and its derivatives have been utilized in photoreactive studies, as seen in the research on photoinduced cycloaddition reactions (Gilgen et al., 1974).
properties
IUPAC Name |
4-azido-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)7-3-6(14-15-13)2-1-5(7)4-12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHCSMGRPZPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-2-(trifluoromethyl)benzonitrile |
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